(3R)-3-(bromomethyl)-3,4-dihydro-1H-2-benzopyran
CAS No.:
Cat. No.: VC18083866
Molecular Formula: C10H11BrO
Molecular Weight: 227.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11BrO |
|---|---|
| Molecular Weight | 227.10 g/mol |
| IUPAC Name | (3R)-3-(bromomethyl)-3,4-dihydro-1H-isochromene |
| Standard InChI | InChI=1S/C10H11BrO/c11-6-10-5-8-3-1-2-4-9(8)7-12-10/h1-4,10H,5-7H2/t10-/m1/s1 |
| Standard InChI Key | PEYMTLILTINUML-SNVBAGLBSA-N |
| Isomeric SMILES | C1[C@@H](OCC2=CC=CC=C21)CBr |
| Canonical SMILES | C1C(OCC2=CC=CC=C21)CBr |
Introduction
(3R)-3-(bromomethyl)-3,4-dihydro-1H-2-benzopyran is an organic compound belonging to the benzopyran class, characterized by its fused aromatic and heterocyclic rings. This compound features a bromomethyl group at the 3-position, which significantly enhances its reactivity and potential for further chemical modifications. Benzopyrans are known for their diverse biological activities, making them significant in medicinal chemistry and organic synthesis.
Synthesis and Production
The synthesis of (3R)-3-(bromomethyl)-3,4-dihydro-1H-2-benzopyran typically involves the bromination of a suitable precursor compound. In industrial settings, continuous flow reactors and optimized reaction conditions are employed to enhance yield and purity. The choice of solvents and purification techniques is crucial for meeting quality specifications in commercial production.
Synthesis Methods:
| Method | Description |
|---|---|
| Bromination | Involves the reaction of a precursor compound with bromine under controlled conditions. |
| Continuous Flow Reactors | Used to optimize yield and purity by maintaining precise control over reaction conditions. |
Chemical Reactions and Mechanism of Action
(3R)-3-(bromomethyl)-3,4-dihydro-1H-2-benzopyran can undergo several types of chemical reactions due to its reactive bromomethyl group. This group acts as an electrophile, interacting with nucleophilic sites in biological molecules, potentially influencing various biochemical pathways. Additionally, any amine functionalities can enhance biological activity by forming hydrogen bonds with target proteins or enzymes.
Types of Reactions:
-
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles, making it versatile for further chemical modifications.
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Electrophilic Interactions: The compound can interact with nucleophilic sites in biological molecules.
Applications and Biological Activities
Benzopyrans, including (3R)-3-(bromomethyl)-3,4-dihydro-1H-2-benzopyran, are investigated for their diverse biological activities. These compounds often exhibit anti-inflammatory and anticancer properties, making them significant in medicinal chemistry.
Biological Activities:
| Activity | Description |
|---|---|
| Anti-inflammatory | Potential to reduce inflammation in biological systems. |
| Anticancer | May exhibit properties that inhibit cancer cell growth or proliferation. |
Research Findings and Future Directions
Studies on (3R)-3-(bromomethyl)-3,4-dihydro-1H-2-benzopyran reveal its potential as a valuable intermediate in drug development due to its reactivity and biological activity. Further research is needed to fully explore its applications in medicinal chemistry and to optimize its synthesis for industrial production.
Future Research Directions:
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Optimization of Synthesis: Improving yield and purity through advanced reaction conditions.
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Biological Activity Studies: Investigating its effects on specific biological targets to enhance its therapeutic potential.
Comparison with Similar Compounds
(3R)-3-(bromomethyl)-3,4-dihydro-1H-2-benzopyran shares structural similarities with other benzopyran derivatives but differs in its specific substitution pattern and reactivity profile. For example, compounds like 2-(bromomethyl)-1,4-dihydro-2H-benzopyran and 6-(bromomethyl)-3,4-dihydro-1H-benzopyran have different reactivity profiles due to the position of the bromomethyl group.
Comparison Table:
| Compound | Structural Features | Unique Aspects |
|---|---|---|
| (3R)-3-(bromomethyl)-3,4-dihydro-1H-2-benzopyran | Bromomethyl at 3-position | High reactivity and biological activity |
| 2-(bromomethyl)-1,4-dihydro-2H-benzopyran | Bromomethyl at different position | Different reactivity profile |
| 6-(bromomethyl)-3,4-dihydro-1H-benzopyran | Similar structure but different substitution | Varies in nucleophilic substitution potential |
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